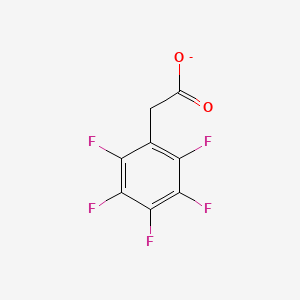
Pentafluorophenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentafluorophenylacetate, also known as acetic acid pentafluorophenyl ester, is an organofluorine compound with the formula C8H3F5O2. This compound is a derivative of pentafluorophenol and is characterized by the presence of five fluorine atoms attached to the phenyl ring. It is widely used in organic synthesis due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
Pentafluorophenylacetate can be synthesized through the esterification of pentafluorophenol with acetic acid or its derivatives. One common method involves the reaction of pentafluorophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and yields this compound as a colorless liquid.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.
化学反応の分析
Types of Reactions
Pentafluorophenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ester group in this compound is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form pentafluorophenol and acetic acid.
Reduction: this compound can be reduced to pentafluorophenylethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used to hydrolyze this compound.
Reduction: Lithium aluminum hydride or sodium borohydride is used as reducing agents under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: Pentafluorophenol and acetic acid.
Reduction: Pentafluorophenylethanol.
科学的研究の応用
Pentafluorophenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives. Its reactivity makes it valuable in the synthesis of complex molecules.
Biology: this compound is used in bioconjugation reactions to attach fluorophores or haptens to biomolecules. This is particularly useful in the study of protein interactions and cellular processes.
Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and study their interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of pentafluorophenylacetate involves its reactivity towards nucleophiles. The ester group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of new covalent bonds and the release of pentafluorophenol. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
類似化合物との比較
Similar Compounds
Pentafluorophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an ester group.
Pentafluorophenol: The parent compound from which pentafluorophenylacetate is derived.
Pentafluorophenyl trifluoroacetate: Contains a trifluoroacetate group instead of an acetate group.
Uniqueness
This compound is unique due to its high reactivity and stability. The presence of five fluorine atoms on the phenyl ring enhances its electrophilicity, making it more reactive towards nucleophiles compared to non-fluorinated esters. This property makes it particularly useful in organic synthesis and bioconjugation reactions.
特性
分子式 |
C8H2F5O2- |
|---|---|
分子量 |
225.09 g/mol |
IUPAC名 |
2-(2,3,4,5,6-pentafluorophenyl)acetate |
InChI |
InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15)/p-1 |
InChIキー |
LGCODSNZJOVMHV-UHFFFAOYSA-M |
正規SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


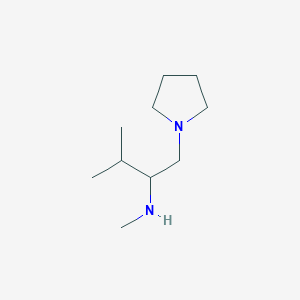
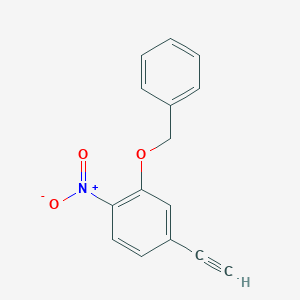
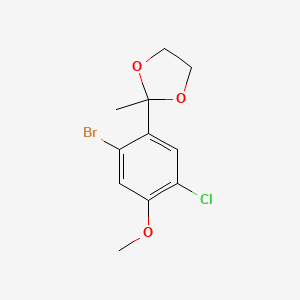


![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14775874.png)
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B14775880.png)


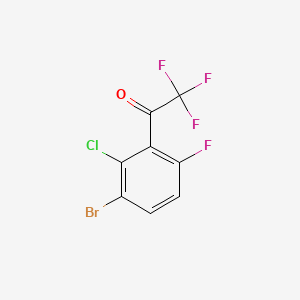
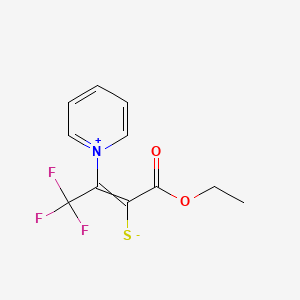
![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)
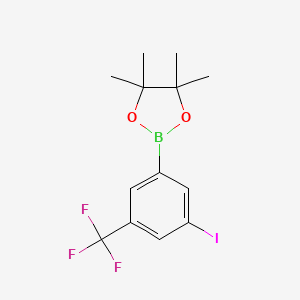
![4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide](/img/structure/B14775904.png)
